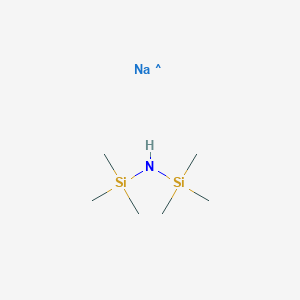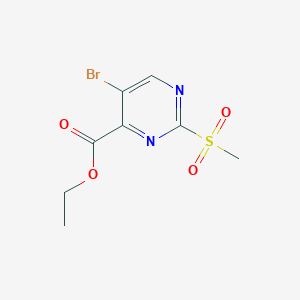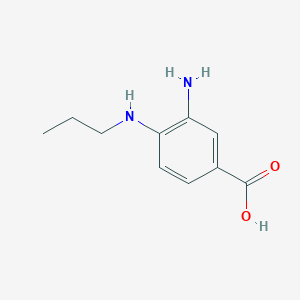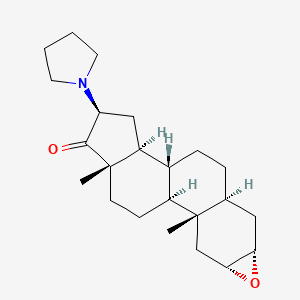
Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl): is a synthetic steroid compound with the molecular formula C23H35NO2 and a molecular weight of 357.5295 g/mol . This compound is characterized by the presence of an epoxy group at the 2,3 position and a pyrrolidinyl group at the 16 position, making it a unique derivative of androstan-17-one.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) involves several steps, starting from the parent steroid androstan-17-one. The key steps include:
Epoxidation: Introduction of the epoxy group at the 2,3 position using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.
Pyrrolidinylation: Attachment of the pyrrolidinyl group at the 16 position through a nucleophilic substitution reaction, typically using pyrrolidine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 17 position, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Pyrrolidine, alkyl halides
Major Products:
Diols: Formed from the oxidation of the epoxy group
Hydroxyl derivatives: Resulting from the reduction of the carbonyl group
Substituted derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a precursor in the synthesis of other steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: : In biological research, it serves as a tool to study the effects of steroid compounds on cellular processes. Its interactions with various receptors and enzymes are of particular interest .
Industry: : The compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in the development of new industrial products .
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, including steroid receptors and enzymes involved in steroid metabolism. The epoxy and pyrrolidinyl groups play a crucial role in modulating these interactions, leading to changes in cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Androstan-17-one: The parent compound, lacking the epoxy and pyrrolidinyl groups.
2,3-Epoxyandrostan-17-one: Similar structure but without the pyrrolidinyl group.
16-Pyrrolidinylandrostan-17-one: Lacks the epoxy group.
Uniqueness: Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) is unique due to the presence of both the epoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H35NO2 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(1S,2S,4R,6S,8S,11R,12S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one |
InChI |
InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+,22-,23-/m0/s1 |
InChI-Schlüssel |
ZZMJTNMGPPBIOY-CLGWBQSRSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCC4)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)O6)C |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


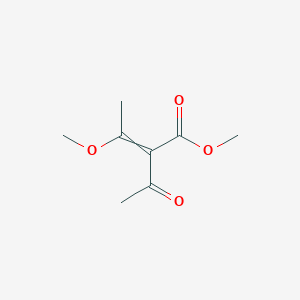
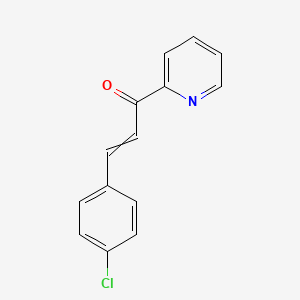
![10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8778384.png)
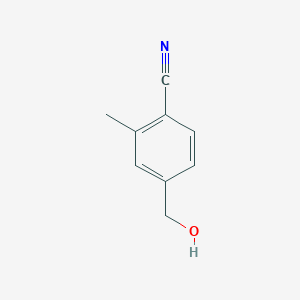
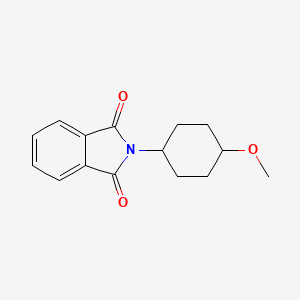
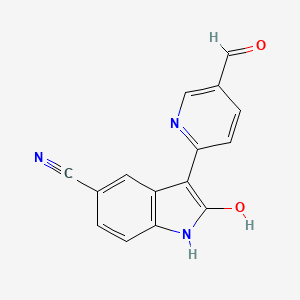
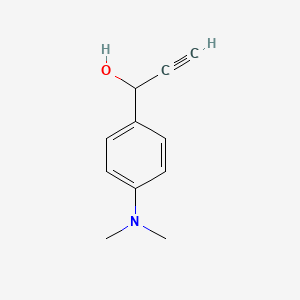
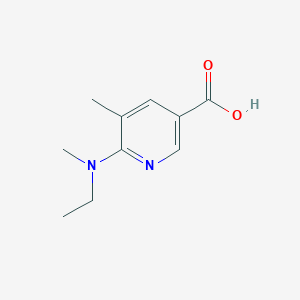
![1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8778432.png)
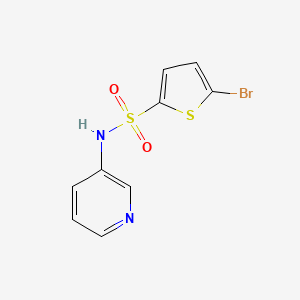
![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)
